Testosterone phenylpropionate
Overview
Description
Testosterone phenylpropionate, also known as testosterone hydrocinnamate, is a synthetic anabolic-androgenic steroid and an androgen ester. It is specifically the C17β phenyl propionate ester of testosterone. This compound was first synthesized in 1951 and described in the literature by 1953 . It has been used in various formulations, including Sustanon and Omnadren, for testosterone replacement therapy .
Mechanism of Action
Target of Action
Testosterone phenylpropionate primarily targets the androgen receptors (AR) . These receptors are found in various cells within the human body and play a crucial role in the masculinizing effects of androgens .
Mode of Action
This compound, like other androgens, binds to the androgen receptors . This binding stimulates the receptors, leading to various physiological changes. The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Biochemical Pathways
The activation of the androgen receptors by this compound can lead to a series of biochemical reactions. These include the promotion of protein synthesis and the growth of tissues with androgen receptors . .
Pharmacokinetics
It is known that testosterone esters are usually administered via intramuscular injection and are slowly absorbed into the bloodstream . The compound is likely metabolized in the liver and excreted in urine, similar to other testosterone esters . More detailed information about the pharmacokinetics of this compound is currently lacking and needs further investigation.
Result of Action
The activation of androgen receptors by this compound leads to a variety of effects at the molecular and cellular levels. These include promoting health and well-being through enhanced libido, energy, immunity, increased fat loss, gaining and maintaining lean muscle mass, preventing osteoporosis (loss of bone density), and possibly providing protection against heart disease . It also promotes the growth and development of male sex organs and the maintenance of secondary sex characteristics .
Biochemical Analysis
Biochemical Properties
Testosterone phenylpropionate interacts with the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Cellular Effects
This compound has been shown to support muscle growth and healing . It regulates nutrient and energy balance to maintain protein synthesis and metabolism in cardiomyocytes . Supraphysiological concentrations induce cardiac hypertrophy .
Molecular Mechanism
The mechanism of action of this compound involves binding to the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Temporal Effects in Laboratory Settings
One study found that an intramuscular injection of testosterone did not enhance strength and power performance in recreationally active, young men 24 hours post-injection .
Metabolic Pathways
This compound is involved in the androgen signaling pathway. It is metabolized in the liver, mainly through reduction and conjugation .
Transport and Distribution
This compound is typically administered through intramuscular injection
Subcellular Localization
It is known that the testosterone-AR complex translocates to the nucleus, where it binds to AREs and modulates gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: Testosterone phenylpropionate is synthesized by esterifying testosterone with phenylpropionic acid. The reaction typically involves the use of a catalyst and an organic solvent. The process can be summarized as follows:
Reactants: Testosterone and phenylpropionic acid.
Catalyst: Acid catalyst such as sulfuric acid.
Solvent: Organic solvent like toluene or dioxane.
Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of testosterone and phenylpropionic acid.
Continuous Stirring: To ensure uniform mixing and reaction.
Temperature Control: Precise control of temperature to optimize yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Testosterone phenylpropionate undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted testosterone derivatives.
Scientific Research Applications
Testosterone phenylpropionate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in androgen receptor binding and gene expression modulation.
Medicine: Used in testosterone replacement therapy for conditions like hypogonadism and osteoporosis.
Comparison with Similar Compounds
Testosterone Propionate: Another ester of testosterone with a shorter half-life.
Testosterone Enanthate: A longer-acting ester compared to testosterone phenylpropionate.
Nandrolone Phenylpropionate: Similar ester but with nandrolone as the base steroid.
Uniqueness: this compound is unique due to its intermediate half-life, providing a balance between rapid onset and sustained release. This makes it suitable for therapeutic applications requiring stable testosterone levels .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXYDOROIURIP-FEZCWRLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048712 | |
Record name | Testosterone phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255-49-8 | |
Record name | Testosterone phenylpropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone 17-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone phenylpropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Testosterone phenylpropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Testosterone phenylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17β-hydroxyandrost-4-en-3-one 3-phenylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TESTOSTERONE PHENYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GN84GWX51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does testosterone phenylpropionate exert its effects on the body?
A1: this compound, like other testosterone esters, acts as a prodrug. It is hydrolyzed in the body to release testosterone, which then binds to androgen receptors in target tissues. [] This binding leads to a cascade of downstream effects, including increased protein synthesis, enhanced muscle mass and strength, and the development of male secondary sexual characteristics. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C27H36O3, and its molecular weight is 408.57 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, spectroscopic techniques like circular dichroism (CD) and ultraviolet (UV) spectroscopy have been employed to characterize this compound. Notably, it exhibits a characteristic negative Cotton effect in the CD spectrum within the 270-350 nm range, attributed to the n-π* electronic transition of the Δ4-3-ketosteroid structure. [, ]
Q4: What is the pharmacokinetic profile of this compound?
A5: Studies show that this compound, when administered intramuscularly, is readily absorbed into the bloodstream. It is then slowly hydrolyzed to release testosterone, resulting in a prolonged half-life compared to unesterified testosterone. [] Peak testosterone concentrations are generally observed several days after injection. [] The exact duration of action can vary depending on the dose and individual factors.
Q5: What are the documented applications of this compound in a clinical setting?
A6: Research highlights the use of this compound in treating hypogonadism in men, particularly when administered as part of a mixed testosterone ester preparation. [] It has also been investigated for its potential to improve nitrogen balance and promote weight gain in underweight geriatric women. [] One study used a combination of testosterone esters, including this compound, to treat constitutional delayed puberty in boys. [, ]
Q6: What are the potential risks and side effects associated with this compound use?
A7: While not extensively discussed in the provided papers, it's important to acknowledge that this compound, like other anabolic androgenic steroids, can have potential adverse effects. These can include but are not limited to: liver toxicity, cardiovascular complications, hormonal imbalances, and psychological effects. [] It's crucial to emphasize that this information is for scientific context and not to be misconstrued as medical advice.
Q7: How do structural modifications to the testosterone molecule, such as esterification with phenylpropionate, influence its activity?
A8: Esterification of testosterone with phenylpropionate, or other fatty acids, serves to alter its pharmacokinetic properties. These modifications typically result in increased lipophilicity and slower release of the active hormone (testosterone) from the injection site. [] This, in turn, leads to a prolonged duration of action compared to unmodified testosterone. []
Q8: How is this compound detected and quantified in biological samples?
A9: Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have proven highly effective in detecting and quantifying this compound in biological matrices, such as blood and urine. [] These methods are essential in doping control to identify the use of exogenous testosterone. []
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